molecular formula C16H24Cl2N2 B14237155 N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627523-25-5

N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine

Cat. No.: B14237155
CAS No.: 627523-25-5
M. Wt: 315.3 g/mol
InChI Key: NLIUJSZFCMUEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a cyclohexyl group, a dichlorophenyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of cyclohexylamine with 2-(2,4-dichlorophenyl)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethylcyclohexane-1,2-diamine
  • N,N’-diethylcyclohexane-1,2-diamine
  • N,N’-diphenylcyclohexane-1,2-diamine

Uniqueness

N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both cyclohexyl and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

627523-25-5

Molecular Formula

C16H24Cl2N2

Molecular Weight

315.3 g/mol

IUPAC Name

N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C16H24Cl2N2/c17-14-7-6-13(16(18)12-14)8-9-19-10-11-20-15-4-2-1-3-5-15/h6-7,12,15,19-20H,1-5,8-11H2

InChI Key

NLIUJSZFCMUEGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCNCCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.